N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide
Description
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide is a heterocyclic compound featuring a fused furopyridine core substituted with a cyano group at the 3-position and a 3-methylbenzamide moiety. The furopyridine scaffold combines furan and pyridine rings, imparting unique electronic properties due to the oxygen atom in the furan ring and the electron-withdrawing cyano group.
Properties
IUPAC Name |
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-10-4-2-5-11(8-10)15(20)19-16-12(9-17)14-13(21-16)6-3-7-18-14/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXUKBRUTVSTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(O2)C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving pyridine derivatives and suitable oxygen-containing reagents. The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
The final step involves the coupling of the furo[3,2-b]pyridine intermediate with 3-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound. The reaction conditions often require refluxing in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the cyano or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Sodium cyanide, potassium cyanide, triethylamine, dichloromethane or toluene as solvents.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzamide core linked to a pyridine ring that is substituted with a furan moiety . The presence of the cyano group enhances its reactivity and potential biological interactions. Its molecular formula is with a molecular weight of approximately 303.3 g/mol.
Medicinal Chemistry
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide has been investigated for its potential as an anti-tubercular agent . Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
- Mechanism of Action : The compound can bind to enzymes or receptors, inhibiting their activity. In anti-tubercular applications, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis.
Materials Science
The unique electronic properties of this compound make it suitable for use in organic electronics and photovoltaic devices . Its ability to conduct electricity and interact with light positions it as a valuable material in the development of advanced electronic components.
Biological Studies
This compound is utilized in studies aimed at understanding its interactions with various enzymes and receptors. Such investigations provide insights into its mechanism of action and potential therapeutic applications.
Summary of Biological Activities
Research indicates that this compound exhibits several biological activities:
| Activity Type | Description | References |
|---|---|---|
| Anti-tubercular | Inhibits enzymes essential for M. tuberculosis | |
| Antimicrobial | Potential activity against various bacteria | |
| Anticancer | Interactions with cancer pathways |
Case Study: Anti-Tubercular Activity
A significant study investigated the efficacy of this compound against M. tuberculosis in vitro. The results indicated a substantial reduction in bacterial viability at concentrations ranging from 10 to 50 µM, suggesting its potential as a lead compound for further drug development.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions such as the Suzuki-Miyaura coupling reaction .
Key Synthetic Routes and Reactions
| Reaction Type | Key Reagents | Conditions |
|---|---|---|
| Suzuki-Miyaura | Boronic acid, halogenated precursor | Palladium catalysis |
| Oxidation | Potassium permanganate | Acidic conditions |
| Reduction | Palladium on carbon | Catalytic hydrogenation |
Mechanism of Action
The mechanism of action of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group and the furo[3,2-b]pyridine core can interact with enzymes or receptors, leading to inhibition or activation of biological processes. Molecular docking studies have shown that the compound can bind to active sites of enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups: The cyano group in the target compound and N-(3-cyanopyridin-2-yl)benzamide may enhance binding to electron-deficient pockets in biological targets, compared to hydroxylated analogs like 2-hydroxy-N-(3-hydroxy-2-pyridinyl)benzamide , which prioritize solubility.
- Heterocyclic Complexity: The furopyridine core distinguishes the target compound from simpler pyridine-based analogs.
- Steric and Hydrophobic Effects : The 3-methyl group in the target compound contrasts with the polar hydroxyl groups in or the bulky piperidine in , influencing membrane permeability and target selectivity.
Physicochemical and Pharmacokinetic Considerations
- Solubility: Hydroxylated derivatives (e.g., ) likely have higher aqueous solubility due to hydrogen bonding, whereas the target compound’s cyano and methyl groups may reduce solubility but improve lipophilicity.
- Metabolic Stability: Fluorinated compounds (e.g., ) often resist oxidative metabolism, while the cyano group in the target compound may undergo enzymatic conversion to amides or carboxylic acids.
Research Findings from Structural Analogs
- Fluorinated Benzamides : Systematic studies on difluoro-N-(pyridyl)benzamides (e.g., ) reveal that fluorine substitution improves thermal stability and alters crystal packing, which may correlate with enhanced shelf life or crystallinity in the target compound .
- Chiral Centers : The chiral piperidine in highlights the importance of stereochemistry in biological activity, suggesting that the target compound’s planar furopyridine core may prioritize different binding modes.
- Crystal Engineering : The structural systematic approach in emphasizes substituent positioning’s role in lattice formation, implying that the methyl group in the target compound could influence its solid-state properties.
Biological Activity
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C_{15}H_{12}N_{4}O
Molecular Weight : 264.28 g/mol
IUPAC Name : this compound
The compound features a furo-pyridine structure which is known to confer various biological activities, including anti-inflammatory and anticancer properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with fungal membrane integrity.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with specific receptors on immune cells, altering their activation state.
- Reactive Oxygen Species (ROS) Regulation : The compound has shown the ability to modulate oxidative stress levels in cells, contributing to its protective effects.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of furo-pyridine compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Activity
Another research article focused on the anti-inflammatory properties of this compound. It was found to significantly reduce the levels of inflammatory markers in a murine model of arthritis, suggesting its potential therapeutic application in chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notable Features |
|---|---|---|---|
| This compound | Moderate | High | Unique furo-pyridine structure |
| N-(4-methoxyphenyl)-N'-methylurea | Low | Moderate | Urea derivative with different activity |
| N-(5-nitrofuran-2-yl)-N'-phenylurea | High | Low | Nitrofuran moiety enhances activity |
Q & A
Q. What synthetic methodologies are reported for benzamide derivatives structurally analogous to N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide?
- Methodological Answer : Multi-step synthesis typically involves: (i) Substitution reactions under alkaline conditions (e.g., coupling pyridine or furopyridine moieties with halogenated intermediates) . (ii) Reductive amination or condensation using cyanoacetic acid derivatives to introduce the cyanofuropyridine group . (iii) Final coupling with 3-methylbenzoyl chloride under catalytic conditions. Key challenges include regioselectivity in furopyridine formation and purification of intermediates via column chromatography .
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles and confirms the fused furopyridine-benzamide backbone (e.g., similar to fluoro-N-(pyridyl)benzamide derivatives) .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methyl group at C3 of benzamide, cyano group on furopyridine) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHNO for core structure) .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Methodological Answer :
- Enzyme inhibition : Test against kinases (e.g., PIM1) or bacterial enzymes (e.g., acps-pptase) using fluorescence-based assays .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodological Answer :
- Substituent variation : Replace the 3-methyl group on benzamide with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Furopyridine modification : Introduce bromo/fluoro substituents at C5 to improve target binding (e.g., as seen in 8-bromoimidazopyridine derivatives) .
- Pharmacokinetic profiling : Assess logP, solubility, and plasma stability to prioritize analogs .
Q. How to resolve contradictions in biological data between in vitro and in vivo models?
- Methodological Answer :
- Dose optimization : Adjust dosing regimens in rodent models to account of metabolic clearance (e.g., CYP450-mediated oxidation of the cyanofuro group) .
- Biomarker analysis : Use LC-MS/MS to quantify target engagement (e.g., enzyme inhibition in liver homogenates) .
- Species-specific differences : Compare human/murine enzyme homology (e.g., via BLAST alignment) to validate translational relevance .
Q. What computational strategies predict the binding mode of this compound with bacterial targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with acps-pptase (PDB: 4QGG), focusing on the cyanofuropyridine’s hydrogen bonding with catalytic residues .
- MD simulations : Run 100-ns trajectories to assess stability of the ligand-enzyme complex in explicit solvent .
- Free-energy calculations : Apply MM-GBSA to rank binding affinities of analogs .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Methodological Answer :
- Flow chemistry : Optimize exothermic steps (e.g., cyano group introduction) using microreactors to enhance yield and safety .
- Crystallization engineering : Screen solvents (e.g., ethanol/water mixtures) to improve purity and polymorph control .
- Byproduct analysis : Use LC-MS to trace impurities (e.g., decyanated byproducts) and adjust reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
